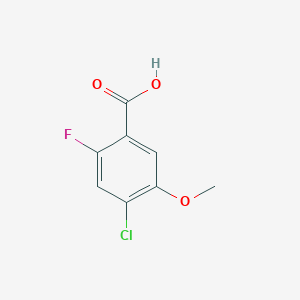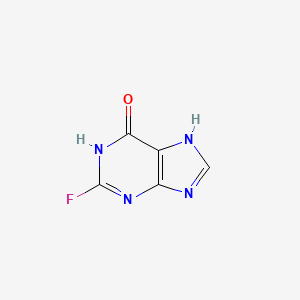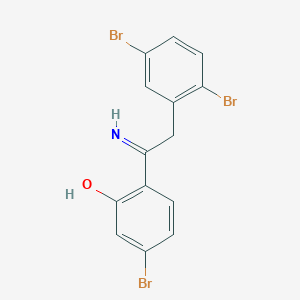
5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol
Descripción general
Descripción
5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol is a useful research compound. Its molecular formula is C14H10Br3NO and its molecular weight is 447.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analyses
One application of related bromophenol compounds involves their use in the synthesis of various metal complexes. A study by Takjoo et al. (2013) demonstrates the synthesis and characterization of copper(II) and oxido-vanadium(IV) complexes using a similar bromophenol derivative. These complexes, characterized by methods like FT-IR and X-ray diffraction, exhibit unique structural properties, indicating the relevance of bromophenols in inorganic chemistry and materials science (Takjoo et al., 2013).
In Chelation and Spectrophotometry
Bromophenols like 5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol have been used as chelating agents in spectrophotometry. For instance, Shijo et al. (1994) describe the use of 5-Br-PAPS, a compound structurally similar to this compound, as a spectrophotometric reagent for transition metals, highlighting its utility in analytical chemistry (Shijo et al., 1994).
Natural Sources and Biological Activities
Research into naturally occurring bromophenols, such as those isolated from the red alga Rhodomela confervoides, has revealed a variety of bromophenol derivatives with potential biological activities. Zhao et al. (2004) isolated new bromophenol derivatives from this alga, though they found these compounds inactive against several human cancer cell lines and microorganisms. This research contributes to the understanding of bromophenols' roles in nature and their potential pharmacological properties (Zhao et al., 2004).
Applications in Organic Synthesis
Bromophenols are also important in organic synthesis. For example, the study by Omolo et al. (2011) used a bromophenol derivative in the synthesis of xanthones, xanthenediones, and spirobenzofurans, which displayed noteworthy antimicrobial activity, particularly against certain yeasts. This underscores the significance of bromophenols in synthesizing biologically active compounds (Omolo et al., 2011).
Antioxidant and Antiviral Properties
Bromophenol derivatives from natural sources like red algae have been studied for their antioxidant properties. Li et al. (2011) evaluated several bromophenols from the red alga Rhodomela confervoides for their free radical scavenging activity. Most compounds exhibited potent antioxidant activities, suggesting the potential of bromophenols in food preservation and health-related applications (Li et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be various organoboron reagents.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . This involves the transfer of an organoboron group from boron to a transition metal, such as palladium .
Biochemical Pathways
The compound likely participates in the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and is widely used in the synthesis of various organic compounds .
Result of Action
The result of the compound’s action is likely the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific organoboron reagents involved .
Action Environment
The efficacy and stability of 5-Bromo-2-(2-(2,5-dibromophenyl)-1-iminoethyl)phenol likely depend on various environmental factors. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also known for its tolerance to a wide range of functional groups and its mild reaction conditions .
Propiedades
IUPAC Name |
5-bromo-2-[2-(2,5-dibromophenyl)ethanimidoyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br3NO/c15-9-2-4-12(17)8(5-9)6-13(18)11-3-1-10(16)7-14(11)19/h1-5,7,18-19H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOTZAXYDIHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=N)CC2=C(C=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220848 | |
| Record name | 5-Bromo-2-[2-(2,5-dibromophenyl)-1-iminoethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1585969-22-7 | |
| Record name | 5-Bromo-2-[2-(2,5-dibromophenyl)-1-iminoethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1585969-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[2-(2,5-dibromophenyl)-1-iminoethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-[2-(2,5-dibromophenyl)ethanimidoyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




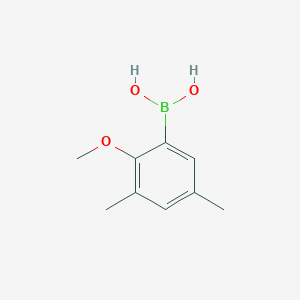
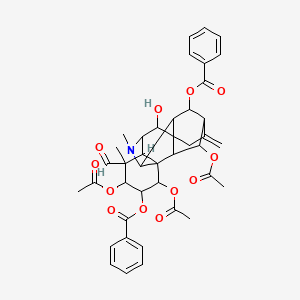
![(3'S,5'R)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B3028013.png)

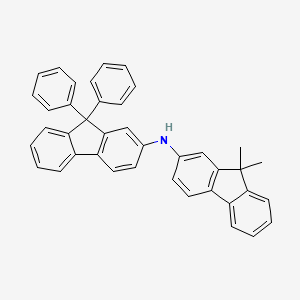
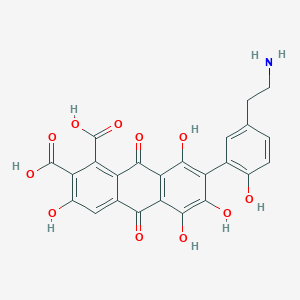
![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)
![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)
